

Technical Support Center: Orobol for In Vitro Experiments

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Compound of Interest

Compound Name: Orobol

Cat. No.: B192016

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This technical support guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using **Orobol** in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Orobol**?

Orobol is a naturally occurring isoflavone, a type of flavonoid compound.^[1] It is recognized as a potent inhibitor of Phosphoinositide 3-kinase (PI3K).^{[1][2]}

Q2: What is the primary mechanism of action of **Orobol** in vitro?

Orobol's primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway.^{[2][3]} This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, **Orobol** can modulate these cellular processes, which is why it is investigated for its potential therapeutic effects.^{[3][4]}

Q3: How should I dissolve **Orobol** for my experiments?

Due to its low aqueous solubility, **Orobol** should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.^{[5][6]}

Q4: What are the recommended storage conditions for **Orobol**?

Orobol powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What are typical working concentrations of **Orobol** for in vitro experiments?

The effective concentration of **Orobol** can vary depending on the cell line and the specific assay. For PI3K inhibition, IC50 values are in the low micromolar range (3.46-5.27 µM for various PI3K isoforms).[2] For cell-based assays, a preliminary dose-response experiment is recommended, with concentrations often ranging from 1 µM to 100 µM.[5]

Troubleshooting Guide

Q1: My **Orobol** solution appears cloudy or has precipitates after dilution in cell culture medium. What should I do?

- Potential Cause: This is a common issue known as precipitation upon dilution, which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous medium where its solubility is much lower.
- Solution:
 - Ensure a low final DMSO concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤ 0.1% and should not exceed 0.5% to minimize both precipitation and solvent-induced cytotoxicity.[5][7]
 - Perform serial dilutions: Instead of adding the concentrated DMSO stock solution directly to your final volume of medium, perform an intermediate dilution step in a serum-free medium or phosphate-buffered saline (PBS).
 - Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the **Orobol** solution.
 - Vortex during dilution: Gently vortex or mix the medium while adding the **Orobol** stock solution to facilitate its dispersion.

Q2: I am observing high variability in my experimental results. What could be the cause?

- Potential Cause: Inconsistent dissolution of **Orobol** can lead to variations in the effective concentration between experiments.
- Solution:
 - Standardize your stock solution preparation: Follow a consistent and detailed protocol for preparing your **Orobol** stock solution for every experiment.
 - Visually inspect your solutions: Always visually inspect your stock and working solutions for any signs of precipitation before adding them to your cell cultures. If precipitation is observed, the solution should be remade.

Q3: I am seeing significant cell death in my control group treated with the vehicle (DMSO). How can I address this?

- Potential Cause: The concentration of the solvent (DMSO) may be too high for your specific cell line, leading to cytotoxicity.
- Solution:
 - Determine the solvent tolerance of your cell line: Run a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect cell viability.
 - Lower the final solvent concentration: Aim for the lowest possible final concentration of DMSO in your experiments, ideally below 0.1%.^{[5][7]} This may require preparing a more diluted stock solution of **Orobol** if your desired final concentration of **Orobol** is very high.

Quantitative Data Summary

Parameter	Value
Molecular Weight	286.24 g/mol [2][8]
Appearance	Yellow crystalline solid
Solubility in DMSO	Soluble
Solubility in Ethanol	Soluble
Solubility in Water	Sparingly soluble
Recommended Stock Solution Concentration	10-50 mM in DMSO
Storage of Powder	-20°C[2]
Storage of Stock Solution	-80°C[2]

Experimental Protocol: Preparation of a 10 mM Orobol Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Orobol** in DMSO.

Materials:

- **Orobol** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Analytical balance

Safety Precautions:

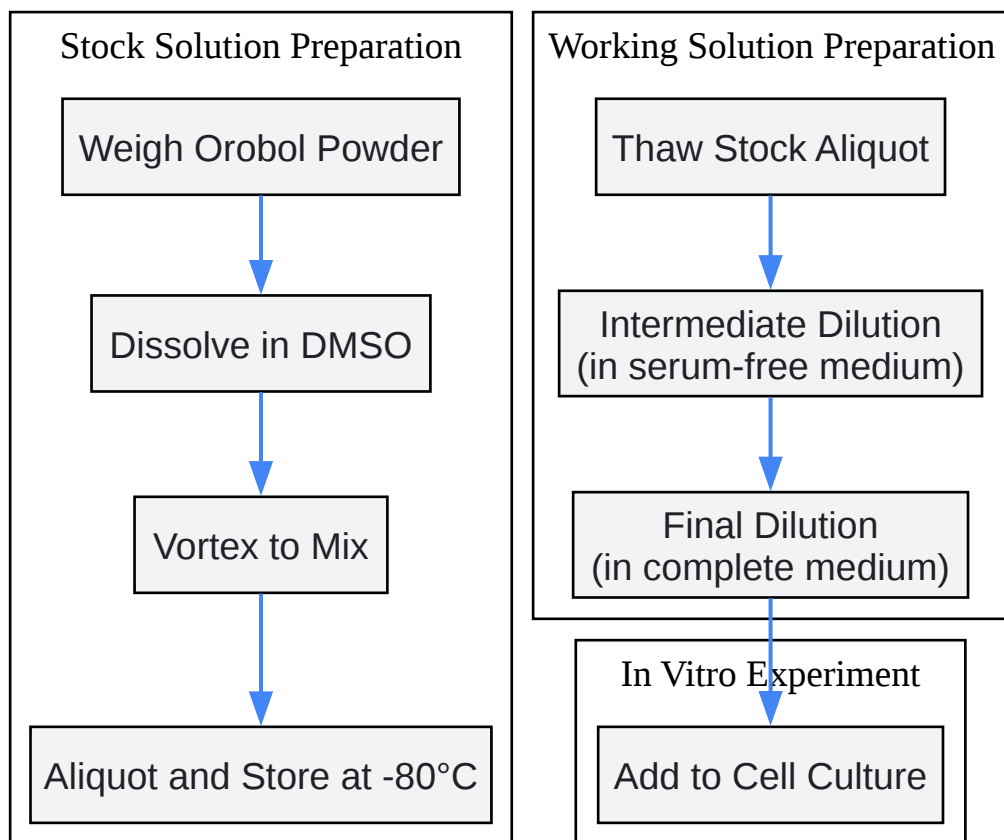
- Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling chemical compounds.
- Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your stock solution.

Procedure:

- Calculate the required mass of **Orobol**:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 286.24 \text{ g/mol} = 0.0028624 \text{ g} = 2.86 \text{ mg}$
- Weigh the **Orobol** powder:
 - Accurately weigh 2.86 mg of **Orobol** powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
- Dissolve in DMSO:
 - Add 1 mL of sterile DMSO to the tube containing the **Orobol** powder.
- Ensure complete dissolution:
 - Tightly cap the tube and vortex at a high speed for 1-2 minutes.
 - Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particulates. If necessary, you can gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
- Aliquot and store:
 - Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

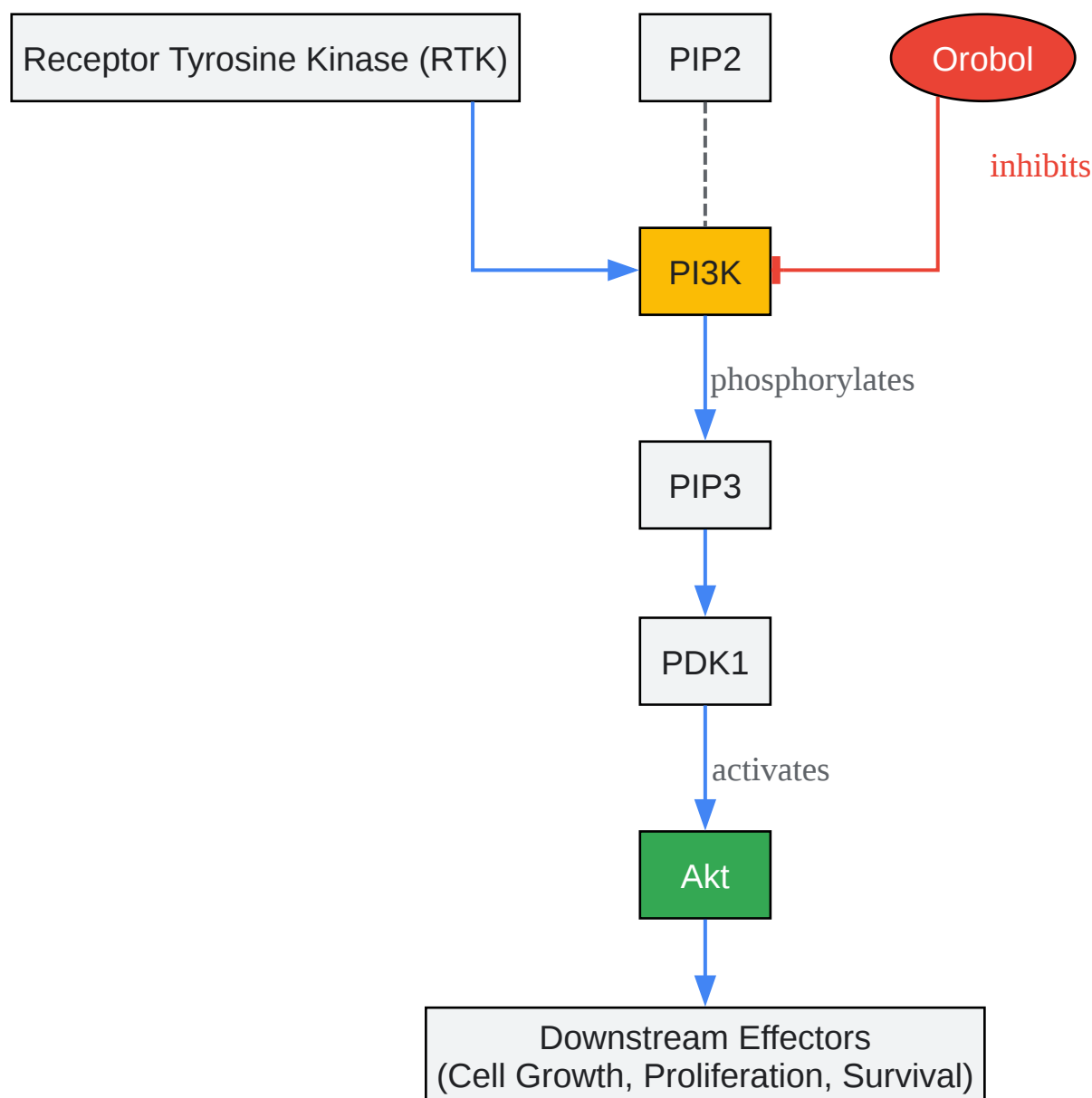
- Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
- Store the aliquots at -80°C for long-term storage.

Visualizations



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Caption: Workflow for preparing **Orobol** working solution for in vitro experiments.



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Caption: **Orobol** inhibits the PI3K/Akt signaling pathway.

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